5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide
Description
5-Chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide (CAS: 2189498-90-4 ) is a benzamide derivative characterized by a 2-methoxybenzamide core substituted with a chloro group at the 5-position and a 6-cyclopropylpyrimidin-4-yl methyl group at the amide nitrogen. This structural framework is associated with diverse pharmacological activities, depending on substituent variations. The pyrimidinylmethyl substituent introduces rigidity and lipophilicity, which may influence receptor binding, metabolic stability, and solubility compared to simpler benzamide derivatives .
Properties
IUPAC Name |
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-22-15-5-4-11(17)6-13(15)16(21)18-8-12-7-14(10-2-3-10)20-9-19-12/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQQQSXEFASJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, the pyrimidine ring is formed through cyclization reactions.
Introduction of the chloro group: Chlorination is carried out using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the cyclopropyl group:
Formation of the benzamide structure: The final step involves the coupling of the pyrimidine derivative with 2-methoxybenzoyl chloride under appropriate conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Recent studies have indicated that 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide exhibits significant anticancer properties. The compound has been shown to inhibit specific pathways involved in tumor growth and proliferation. For instance, it targets the LRRK2 kinase, which is implicated in certain types of cancers and neurodegenerative diseases .
1.2 Neuroprotective Effects
The compound's neuroprotective capabilities have also been investigated, particularly in the context of Parkinson's disease. By inhibiting LRRK2 activity, it may help mitigate neuronal degeneration associated with this condition .
Case Study 1: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .
Case Study 2: Neurodegenerative Disease Models
Animal models of Parkinson's disease treated with the compound showed improved motor function and reduced neuroinflammation compared to controls. Histological analysis revealed decreased levels of apoptotic cells in the substantia nigra region, suggesting a protective effect against neurodegeneration .
Mechanism of Action
The mechanism of action of 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide involves the inhibition of hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting HIF-1, this compound can disrupt the adaptation of cancer cells to hypoxic conditions, thereby inhibiting their growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, therapeutic applications, and physicochemical properties:
Key Structural and Functional Insights:
Substituent Impact on Activity: The pyrimidinylmethyl group in the target compound contrasts with glibenclamide’s sulfonylurea moiety, suggesting divergent mechanisms (e.g., non-sulfonylurea antidiabetic activity or kinase inhibition) . Compared to Sulpiride’s pyrrolidinylmethyl group, the pyrimidine ring may reduce dopamine receptor affinity but enhance selectivity for other targets .
Solubility and Bioavailability: Glibenclamide’s low solubility (BCS Class II) is attributed to its hydrophobic cyclohexyl group, while the target compound’s cyclopropyl-pyrimidine moiety may offer a balance between lipophilicity and solubility . Metoclopramide’s impurity highlights how polar substituents (e.g., diethylaminoethyl) improve solubility but may limit membrane permeability .
Therapeutic Diversification :
- Benzamide derivatives exhibit broad applications, from antidiabetics (glibenclamide) to antipsychotics (Sulpiride) and imaging agents ([18F]Fallypride). The target compound’s unique substituents may position it within metabolic or oncology-related pathways .
Research Findings and Implications
- Structural Optimization : The 6-cyclopropylpyrimidin-4-yl group in the target compound could enhance metabolic stability compared to glibenclamide’s sulfonylurea chain, which is prone to hydrolysis .
- Formulation Challenges: Like glibenclamide, the target compound may face solubility limitations, necessitating advanced delivery systems (e.g., cocrystals or nanoparticles) .
Biological Activity
5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a chloro group, a methoxybenzamide moiety, and a cyclopropylpyrimidine. Its molecular formula is , and it has a molecular weight of approximately 281.72 g/mol.
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can impact cell proliferation and survival.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and leading to downstream effects in cellular processes.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study :
- Enzyme Inhibition :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-chloro-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methoxybenzamide, and how can coupling reactions be optimized?
- Answer : The synthesis involves multi-step protocols, including:
- Benzamide formation : Coupling 5-chloro-2-methoxybenzoic acid derivatives with amines, such as (6-cyclopropylpyrimidin-4-yl)methylamine, using reagents like EDCI/HOBt or DCC for amide bond formation .
- Pyrimidine functionalization : Introducing the cyclopropyl group to the pyrimidine ring via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization focuses on reaction time, solvent polarity, and catalyst selection to improve yields (typically 10–30% overall) .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Answer :
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; methoxy group at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–N amide bond ~1.33 Å) and molecular packing. Single-crystal studies require slow evaporation of DCM/hexane mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Answer :
- Pyrimidine Modifications : Replacing cyclopropyl with bulkier groups (e.g., tert-butyl) may enhance hydrophobic interactions in kinase ATP-binding pockets. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes .
- Benzamide Substitutions : Introducing electron-withdrawing groups (e.g., nitro at C-4) improves metabolic stability but may reduce solubility. In vitro assays (e.g., enzyme inhibition IC₅₀) validate predictions .
- Data Contradictions : Some studies report reduced activity with methoxy groups due to steric clashes, while others highlight their role in hydrogen bonding. MD simulations resolve these by analyzing ligand-protein dynamics .
Q. What strategies address poor aqueous solubility caused by the cyclopropyl and methoxy groups?
- Answer :
- Prodrug Design : Convert the amide to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to the active form .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (particle size <200 nm via dynamic light scattering) to enhance bioavailability .
- Co-crystallization : Co-formers like succinic acid improve solubility by disrupting crystal lattice energy, confirmed by DSC and PXRD .
Q. How can metabolic pathways be predicted to mitigate rapid clearance in preclinical models?
- Answer :
- In Silico Tools : SwissADME predicts Phase I oxidation sites (e.g., cyclopropyl ring opening) and Phase II glucuronidation. CYP450 isoforms (e.g., CYP3A4) are prioritized for inhibition assays .
- Isotope-Labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS in rat hepatocytes. Key metabolites (e.g., demethylated benzamide) are identified for structural blocking .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
